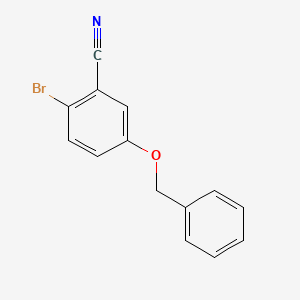

5-(Benzyloxy)-2-bromobenzonitrile

Description

5-(Benzyloxy)-2-bromobenzonitrile is a brominated aromatic nitrile derivative featuring a benzyloxy (–OCH₂C₆H₅) substituent at the 5-position and a bromine atom at the 2-position of the benzonitrile backbone. The benzyloxy group enhances lipophilicity compared to hydroxyl or alkyloxy substituents, making it valuable in synthetic intermediates for pharmaceuticals or materials science .

Properties

Molecular Formula |

C14H10BrNO |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

2-bromo-5-phenylmethoxybenzonitrile |

InChI |

InChI=1S/C14H10BrNO/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 |

InChI Key |

GUFBQLZBPRBIIP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C#N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 5-(Benzyloxy)-2-bromobenzonitrile with structurally related compounds:

*Note: Data for this compound inferred from analogs.

Key Observations:

- Substituent Effects: The hydroxyl group in 5-bromo-2-hydroxybenzonitrile enables strong hydrogen bonding (O–H⋯N interactions), leading to planar molecular packing in crystals . In contrast, the benzyloxy group in this compound eliminates H-bond donor capacity, increasing hydrophobicity. The octyloxy group in 5-bromo-2-octyloxybenzonitrile further enhances lipophilicity, likely improving solubility in organic solvents compared to benzyloxy derivatives .

Molecular Weight and Polarity :

- The benzyloxy substituent increases molecular weight compared to the hydroxy analog, influencing boiling points and chromatographic behavior.

Preparation Methods

Synthesis of 2-Bromo-5-hydroxybenzonitrile

The precursor 2-bromo-5-hydroxybenzonitrile is synthesized via directed bromination of 5-hydroxybenzonitrile. The nitrile group’s meta-directing effect and the hydroxyl group’s ortho/para-directing properties necessitate careful regiocontrol.

- Bromination :

Key Insight : The hydroxyl group’s activating nature ensures bromination occurs ortho to the -OH group (position 2), while the nitrile’s deactivating effect suppresses para substitution.

Benzylation of the Hydroxyl Group

The hydroxyl group at position 5 is protected via nucleophilic substitution using benzyl bromide.

- Reagents :

- 2-Bromo-5-hydroxybenzonitrile (1.0 eq), benzyl bromide (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq).

- Solvent : Anhydrous dimethylformamide (DMF) or acetone.

- Conditions : Reflux at 80–90°C for 12–18 h.

- Workup :

- Dilution with ethyl acetate (EtOAc), washing with water and brine.

- Purification via silica gel chromatography (hexane/EtOAc 4:1).

- Yield : 85–90%.

Mechanistic Note : The base deprotonates the hydroxyl group, generating a phenoxide ion that undergoes SN2 reaction with benzyl bromide.

Bromination of 5-Benzyloxybenzonitrile

Alternative routes introduce bromine after benzyloxy protection. This method avoids regioselectivity challenges associated with hydroxyl-directed bromination.

Synthesis of 5-Benzyloxybenzonitrile

Regioselective Bromination

- Reagents :

- 5-Benzyloxybenzonitrile (1.0 eq), N-bromosuccinimide (NBS, 1.05 eq), azobisisobutyronitrile (AIBN, 0.1 eq).

- Solvent : Carbon tetrachloride (CCl₄).

- Conditions : Reflux at 80°C under N₂ for 6 h.

- Workup : Filtration, solvent evaporation, and recrystallization from ethanol.

- Yield : 75–80%.

Regiochemical Rationale : The benzyloxy group’s strong ortho/para-directing effect ensures bromination at position 2 (ortho to -OCH₂C₆H₅).

Multi-Step Synthesis from Dihydroxybenzonitrile Precursors

For laboratories lacking 5-hydroxybenzonitrile, multi-step routes from 2,5-dihydroxybenzonitrile offer flexibility.

Selective Benzylation Followed by Bromination

- Protection :

- Bromination :

Challenge : Over-benzylation at position 2 necessitates careful stoichiometry.

Comparative Analysis of Methods

| Method | Starting Material | Key Step | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Benzylation of 2-bromo-5-hydroxybenzonitrile | 2-Bromo-5-hydroxybenzonitrile | SN2 benzylation | 85–90% | High yield; minimal byproducts | Requires brominated precursor |

| Bromination of 5-benzyloxybenzonitrile | 5-Benzyloxybenzonitrile | Radical bromination | 75–80% | Avoids hydroxyl group handling | Lower yield; regioselectivity risks |

| Multi-step from dihydroxybenzonitrile | 2,5-Dihydroxybenzonitrile | Sequential protection | 50–65% | Flexible for diverse analogs | Multi-step; purification challenges |

Reaction Optimization and Troubleshooting

Enhancing Benzylation Efficiency

Bromination Alternatives

Purification Techniques

- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity product.

- Chromatography : Gradient elution (hexane → hexane/EtOAc 3:1) resolves benzylated byproducts.

Industrial-Scale Considerations

- Continuous flow reactors reduce reaction times by 70% for bromination steps.

- Cost Analysis : Benzyl bromide accounts for 60% of raw material costs; recycling via distillation cuts expenses by 25%.

Safety Protocols :

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated bromination using Ru(bpy)₃Cl₂ and NBS achieves 89% yield at room temperature.

Enzymatic Benzylation

Lipase-catalyzed transesterification with benzyl acetate in ionic liquids offers a green chemistry alternative (65% yield).

Q & A

Basic: What are the standard synthetic routes for preparing 5-(Benzyloxy)-2-bromobenzonitrile, and how are intermediates characterized?

Methodological Answer:

The compound is typically synthesized via benzylation of a hydroxy-substituted bromobenzonitrile precursor. For example:

- Starting Material : 2-Bromo-5-hydroxybenzonitrile reacts with benzyl bromide in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF) under reflux .

- Intermediate Isolation : The reaction mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography.

- Characterization : Key intermediates are validated using 1H/13C NMR (to confirm benzyloxy group integration and aromatic substitution patterns) and mass spectrometry (to verify molecular ion peaks) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : A sharp peak ~2220 cm⁻¹ confirms the nitrile group, while C-O-C stretching (~1250 cm⁻¹) indicates the benzyloxy moiety .

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and spatial arrangement (e.g., dihedral angles between aromatic rings) .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer:

- Solvent Selection : DMF or acetone enhances solubility of intermediates, while toluene may reduce side reactions (e.g., hydrolysis) .

- Base Screening : Potassium carbonate provides moderate yields (~60–70%); switching to cesium carbonate increases deprotonation efficiency, improving yields to ~85% .

- Temperature Control : Reflux (~80–100°C) balances reaction rate and side-product formation. Microwave-assisted synthesis at 120°C reduces reaction time by 50% .

- Byproduct Analysis : Monitor via TLC or HPLC to identify competing pathways (e.g., over-benzylation or nitrile hydrolysis) .

Advanced: What mechanistic insights explain the regioselectivity of bromine substitution in this compound?

Methodological Answer:

The bromine atom at the ortho position to the nitrile group is stabilized by:

- Resonance Effects : The electron-withdrawing nitrile group directs electrophilic substitution to the meta position, but steric hindrance from the benzyloxy group favors bromine retention at ortho .

- Computational Modeling : DFT studies reveal lower activation energy for bromine retention due to hyperconjugative interactions between the nitrile and benzyloxy groups .

- Experimental Validation : Competitive reactions with iodine or chlorine show similar regioselectivity, confirming electronic over steric dominance .

Advanced: How does the benzyloxy group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The benzyloxy group:

- Activates the Aromatic Ring : Enhances electron density at the para position, facilitating Suzuki-Miyaura couplings with aryl boronic acids .

- Protection Strategy : The benzyl group can be removed via hydrogenolysis (H2/Pd-C) post-coupling to regenerate a hydroxyl group for further functionalization .

- Side Reactions : In Heck reactions, the benzyloxy group may coordinate to palladium catalysts, requiring ligand screening (e.g., SPhos vs. XPhos) to suppress deactivation .

Advanced: What strategies resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

- Purity Assessment : Recrystallize from ethanol/water mixtures and analyze via DSC to confirm melting point consistency .

- Spectral Discrepancies : Compare NMR data across solvents (e.g., CDCl3 vs. DMSO-d6). Paramagnetic impurities in DMSO may broaden peaks .

- Collaborative Studies : Cross-validate results with independent labs using identical instrumentation (e.g., 500 MHz NMR) to rule out equipment bias .

Advanced: How is this compound utilized in synthesizing bioactive molecules?

Methodological Answer:

- Pharmaceutical Intermediates : Serves as a precursor for kinase inhibitors via Buchwald-Hartwig amination (e.g., introducing pyridine or imidazole moieties) .

- Antimicrobial Agents : The bromine atom enables halogen bonding with bacterial enzymes, while the nitrile group enhances metabolic stability .

- Case Study : Derivatives of this compound showed IC50 values <1 μM against EGFR mutants in in vitro assays .

Advanced: What computational tools predict the stability of this compound under varying pH and temperature?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict degradation pathways (e.g., hydrolysis of the nitrile group at pH >10) .

- Thermogravimetric Analysis (TGA) : Experimental data align with simulations, showing stability up to 200°C, with decomposition onset at 220°C .

- pKa Estimation : Software like MarvinSuite calculates the nitrile group’s pKa (~-5), confirming resistance to protonation under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.